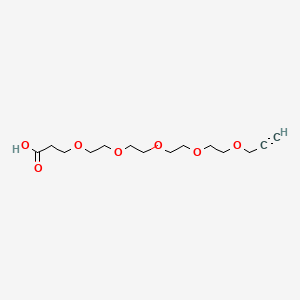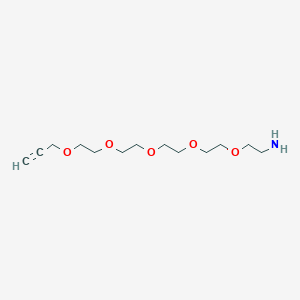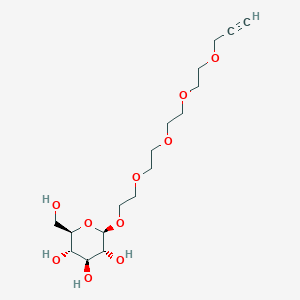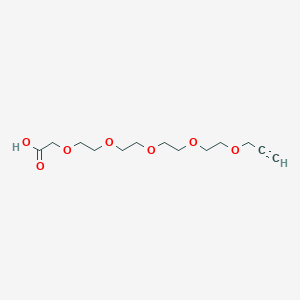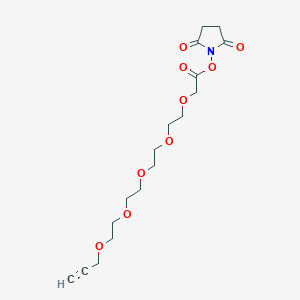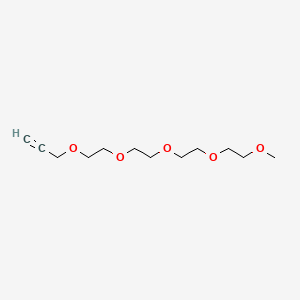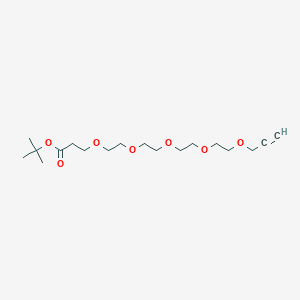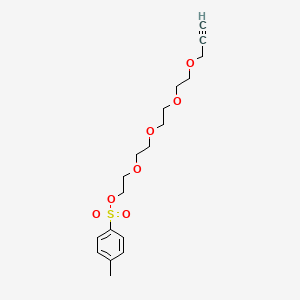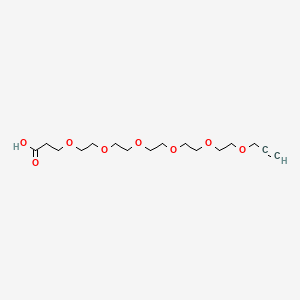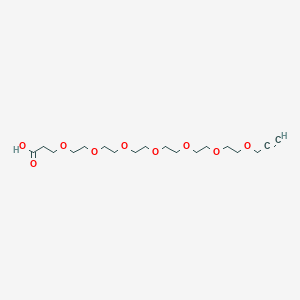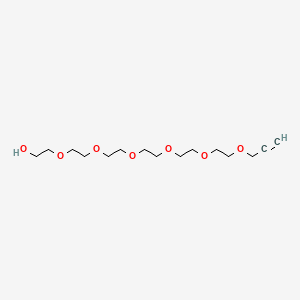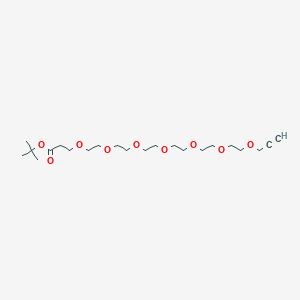![molecular formula C17H22N2O5S2 B610334 Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate CAS No. 1356497-92-1](/img/structure/B610334.png)
Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PT-S58 is a PPAR β/δ full antagonist, and a derivative of GSK0660. PT-S58 has a three-fold higher affinity for the receptor than GSK0660 and is a potent inhibitor of agonist-induced target gene expression. PT-S58 are effective on PPRE-independent functions of PPARβ/δ. Unlike GSK0660, PT-S58 blocks the recruitment co-repressor molecules such as SMRT.
Aplicaciones Científicas De Investigación
Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) Inhibition
Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate (PT-S58) has been identified as a high-affinity ligand for PPARβ/δ. PT-S58 inhibits agonist-induced transcriptional activation of PPARβ/δ but does not enhance the interaction of PPARβ/δ with corepressors. This compound is classified as a pure PPARβ/δ antagonist, distinguishing it from other ligands that act as inverse agonists. Its ability to modulate specific functions of PPARβ/δ has implications for advancing understanding of PPARβ/δ biology in metabolic and inflammatory processes (Naruhn, Toth, et al., 2011).
Development of Structurally Related Ligands
Further research based on PT-S58 led to the design and synthesis of a series of structurally related ligands. These derivatives demonstrate increased cellular activity and maintain the ability to modulate PPARβ/δ functions. This research contributes to the exploration of PPARβ/δ's role in various physiological and pathophysiological processes (Toth, Lieber, et al., 2016).
Electrochemical Polymerization and Protein Immobilization
PT-S58, as part of a family of functionalized thiophene derivatives, has been utilized in electrochemical polymerization. These derivatives are involved in the immobilization of proteins, a process significant for biochemical applications like sensor development and enzyme immobilization (Welzel, Kossmehl, et al., 1998).
Anti-Proliferative Activity and Tumor Cell Selectivity
A derivative of PT-S58, 5-alkyl-2-amino-3-methylcarboxylate thiophene (TR560), has demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This compound preferentially inhibits the proliferation of specific tumor cell types, making it a potential candidate for targeted cancer therapy (Thomas, Jecic, et al., 2017).
Propiedades
Número CAS |
1356497-92-1 |
|---|---|
Nombre del producto |
Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate |
Fórmula molecular |
C17H22N2O5S2 |
Peso molecular |
398.492 |
Nombre IUPAC |
methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C17H22N2O5S2/c1-17(2,3)18-11-6-7-12(13(10-11)23-4)19-26(21,22)14-8-9-25-15(14)16(20)24-5/h6-10,18-19H,1-5H3 |
Clave InChI |
JSUWAIOZKBYWCJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(S(=O)(NC2=CC=C(NC(C)(C)C)C=C2OC)=O)C=CS1)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PT-S58; PT-S-58; PT-S 58. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



